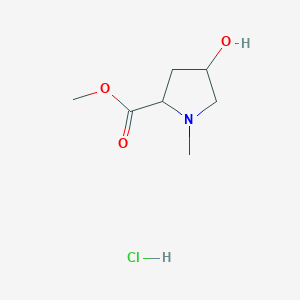
1-(3,6-dihydro-2H-pyridin-1-yl)-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dihydro-2H-pyridin-1-yl)-propan-1-one, commonly known as DMHP, is a chemical compound that belongs to the family of pyridine derivatives. It is a synthetic analogue of the natural compound, tetrahydropyridine, and has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
DMHP is believed to exert its effects through its interaction with the GABAergic system, specifically by acting as a GABA-A receptor agonist. This results in the enhancement of GABAergic neurotransmission, leading to sedative, anxiolytic, and analgesic effects.
Biochemical and physiological effects:
DMHP has been shown to induce sedation, reduce anxiety, and produce analgesia in animal models. It has also been found to have anticonvulsant properties and to reduce locomotor activity. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMHP in lab experiments is its high potency and selectivity for the GABA-A receptor. It also has a relatively long half-life, allowing for sustained effects. However, its use is limited by its potential toxicity and lack of availability in pure form.
Direcciones Futuras
1. Further investigation of DMHP's potential as an analgesic and anxiolytic agent in clinical settings.
2. Exploration of DMHP's potential as an anticonvulsant agent.
3. Investigation of the potential use of DMHP as a marker for the detection of synthetic cannabinoids in forensic science.
4. Development of novel analogues of DMHP with improved pharmacokinetic and pharmacodynamic properties.
5. Further studies to elucidate the biochemical and physiological effects of DMHP and its mechanism of action.
Métodos De Síntesis
DMHP is synthesized through a multistep process, starting with the reaction of 3,6-dihydro-2H-pyridine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propan-1-one in the presence of a base to yield DMHP.
Aplicaciones Científicas De Investigación
DMHP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic science. In medicinal chemistry, DMHP has been evaluated for its analgesic and anxiolytic properties. In neuropharmacology, DMHP has been investigated for its effects on the central nervous system, particularly its interaction with the GABAergic system. In forensic science, DMHP has been used as a marker for the detection of synthetic cannabinoids in biological samples.
Propiedades
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)9-6-4-3-5-7-9/h3-4H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBLKIYQKLITDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)


![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)

![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)

![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)

![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)



